2-Bromoethyl-p-anisolesulfonate
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Overview
Description
2-Bromoethyl-p-anisolesulfonate is an organic compound with the molecular formula C9H11BrO4S It is a derivative of p-anisole, where the sulfonate group is attached to the para position of the anisole ring, and a bromoethyl group is attached to the sulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl-p-anisolesulfonate typically involves the reaction of p-anisolesulfonyl chloride with 2-bromoethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-Anisolesulfonyl chloride+2-Bromoethanol→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and the molar ratios of the reactants.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl-p-anisolesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonate group can undergo oxidation reactions to form sulfonic acids or sulfonate esters.
Reduction: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Nucleophilic Substitution: Products include azidoethyl-p-anisolesulfonate, thiocyanatoethyl-p-anisolesulfonate, and methoxyethyl-p-anisolesulfonate.
Oxidation: Products include p-anisolesulfonic acid and its esters.
Reduction: Products include ethyl-p-anisolesulfonate.
Scientific Research Applications
2-Bromoethyl-p-anisolesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromoethyl-p-anisolesulfonate involves its reactivity towards nucleophiles. The bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as an electrophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
2-Bromoethyl-p-toluenesulfonate: Similar structure but with a toluene ring instead of an anisole ring.
2-Bromoethyl-p-chlorobenzenesulfonate: Similar structure but with a chlorobenzene ring instead of an anisole ring.
2-Bromoethyl-p-nitrobenzenesulfonate: Similar structure but with a nitrobenzene ring instead of an anisole ring.
Uniqueness: 2-Bromoethyl-p-anisolesulfonate is unique due to the presence of the methoxy group on the anisole ring, which can influence its reactivity and the types of reactions it undergoes. The methoxy group is an electron-donating group, which can stabilize certain intermediates and transition states during chemical reactions, potentially leading to different reaction pathways and products compared to its analogs.
Properties
IUPAC Name |
2-bromoethyl 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO4S/c1-13-8-2-4-9(5-3-8)15(11,12)14-7-6-10/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXRSLFJLJORFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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